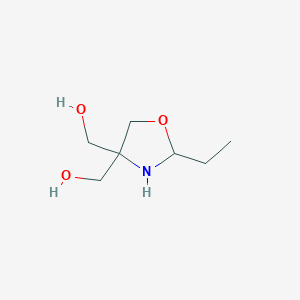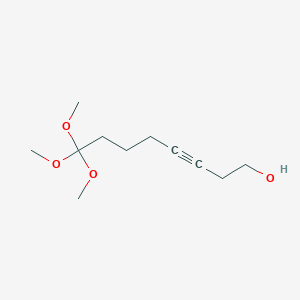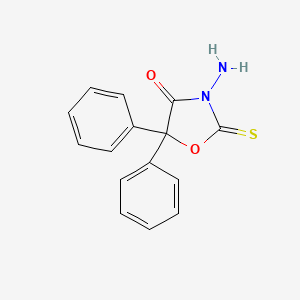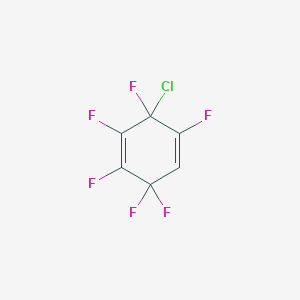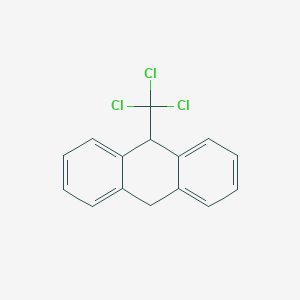
9-(Trichloromethyl)-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trichloromethyl)-9,10-dihydroanthracene is an organic compound characterized by the presence of a trichloromethyl group attached to a dihydroanthracene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical chlorination of 9,10-dihydroanthracene using trichloromethylating agents such as carbon tetrachloride or trichloromethyl chloroformate under photochemical or thermal conditions . The reaction is usually carried out in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the trichloromethyl radical.
Industrial Production Methods
Industrial production of 9-(Trichloromethyl)-9,10-dihydroanthracene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled introduction of the trichloromethyl group. The use of photochemical reactors with UV light sources can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
9-(Trichloromethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(Trichloromethyl)-9,10-dihydroanthracene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-(Trichloromethyl)-9,10-dihydroanthracene involves the reactivity of the trichloromethyl group. This group can undergo radical reactions, nucleophilic substitutions, and other transformations that allow the compound to interact with various molecular targets. The pathways involved may include radical intermediates and transition states that facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethyl chloroformate: Another compound containing the trichloromethyl group, used as a reagent in organic synthesis.
Triphosgene: A compound with similar reactivity, used as a phosgene substitute in various chemical reactions.
Chloromethyl methyl ether: Contains a chloromethyl group and is used in organic synthesis for introducing protective groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility as a precursor for more complex molecules make it a valuable compound in organic chemistry .
Propiedades
Número CAS |
89873-34-7 |
|---|---|
Fórmula molecular |
C15H11Cl3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
9-(trichloromethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C15H11Cl3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clave InChI |
GSCWYJMIOCVDSB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

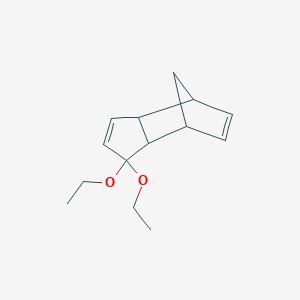
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
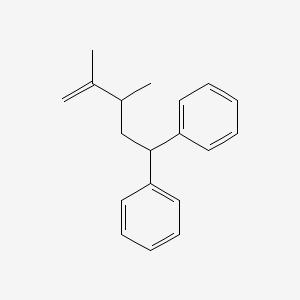
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
